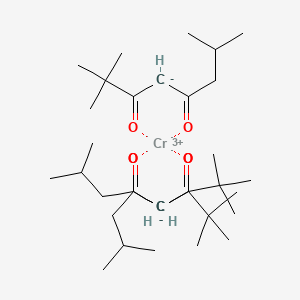![molecular formula C9H8ClN3O2 B12902427 2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-10-6](/img/structure/B12902427.png)
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the chloro and methyl groups on the imidazo[1,2-b]pyridazine ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: The core structure can be synthesized through a condensation reaction between 2-chloropyridazine and an appropriate imidazole derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be achieved through a nucleophilic substitution reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Chloro-7-methylimidazo[1,2-a]pyridine-2-yl)acetic acid
- 2-(6-Chloro-7-methylimidazo[1,2-c]pyridazine-2-yl)acetic acid
- 2-(6-Chloro-7-methylimidazo[1,2-d]pyrimidine-2-yl)acetic acid
Uniqueness
2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazo[1,2-b]pyridazine ring, which imparts distinct chemical and biological properties. Its chloro and methyl groups enhance its reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
64068-10-6 |
|---|---|
Molekularformel |
C9H8ClN3O2 |
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
2-(6-chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-2-7-11-6(3-8(14)15)4-13(7)12-9(5)10/h2,4H,3H2,1H3,(H,14,15) |
InChI-Schlüssel |
YYFDSMSBCWCUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN2N=C1Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)


![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)



![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)



